molecular formula C7H5ClIN3 B11775389 6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine

6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine

Cat. No.: B11775389
M. Wt: 293.49 g/mol
InChI Key: DWFNKUBODZZJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Chemical Reactions Analysis

6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

6-chloro-3-iodo-8-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5ClIN3/c1-4-7-10-2-6(9)12(7)3-5(8)11-4/h2-3H,1H3

InChI Key

DWFNKUBODZZJRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN2C1=NC=C2I)Cl

Origin of Product

United States

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